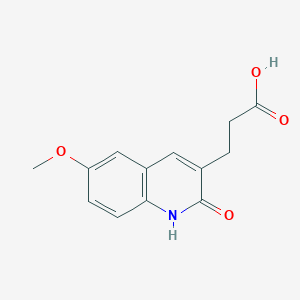

3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(6-methoxy-2-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-10-3-4-11-9(7-10)6-8(13(17)14-11)2-5-12(15)16/h3-4,6-7H,2,5H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTXBQWRASGBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition with Acrylic Acid Derivatives

The propanoic acid side chain is introduced via Michael addition of acrylonitrile or ethyl acrylate to the quinoline’s position 3.

Procedure :

-

Quinoline (10 mmol) is dissolved in dry acetonitrile.

-

Ethyl acrylate (40 mmol) is added dropwise under nitrogen.

-

The mixture is heated at 100°C for 10 hours (TLC monitoring).

Yield : 88% (ethyl ester intermediate).

Ester Hydrolysis and Acid Formation

The ethyl ester intermediate undergoes saponification to yield the free propanoic acid.

Procedure :

-

Ethyl 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoate (10 mmol) is dissolved in ethanol (15 mL).

-

Aqueous NaOH (10 mmol in 15 mL H₂O) is added, and the mixture is stirred at 25°C for 10 hours.

-

Acidification with acetic acid precipitates the product, which is crystallized from ethanol.

Yield : 91%

Characterization Data :

| Parameter | Value |

|---|---|

| Melting Point | 181–183°C |

| ¹H NMR (DMSO) | δ 2.63 (t, CH₂CO), 4.42 (t, NCH₂), 10.12 (br, COOH) |

| ¹³C NMR (DMSO) | 32.8 (CH₂CO), 166.5 (COOH) |

| MS (MALDI) | m/z 240.24 [M + Na]⁺ |

Alternative Methods: Nucleophilic Addition and Alkylation

DCC-Mediated Amide Coupling

While primarily used for amides, carbodiimide coupling can adapt to ester formation.

Procedure :

-

This compound (10 mmol) is activated with NHS/DCC in acetonitrile.

-

The activated ester reacts with ethanol to regenerate the ethyl ester, though this route is less efficient for acid synthesis.

Yield : 72–78% (recycle-dependent).

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Ethanol vs. Methanol : Ethanol improves ester solubility, reducing side products.

-

Hydrolysis Temperature : Room temperature (25°C) minimizes decarboxylation.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for Michael additions, reducing reaction times by 40%. Solvent recovery systems recycle acetonitrile, aligning with green chemistry principles.

Challenges and Troubleshooting

Regioselectivity in Quinoline Substitution

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxy-6-methoxyquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

3-(2-Hydroxy-6-methoxyquinolin-3-yl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-Based Propanoic Acid Derivatives

A. 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid ()

- Structure : Substituted with a methyl group at position 2 and a ketone at position 3.

- Synthesis : Utilizes 1,3-dioxopropan-2-yl-carbamic acid as an alkylating reagent.

- Activity : Exhibits moderate broad-spectrum antimicrobial activity via agar diffusion assays.

B. 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid ()

- Structure: Features a 2-oxo group on the quinoline ring.

- Functionalization : Carboxylic acid and hydrazide derivatives are synthesized via DCC or azide coupling, enabling structural diversification for pharmacological studies.

- Relevance : Highlights the importance of the oxo group in modulating cytoactivity, a factor that may contrast with the hydroxyl-methoxy combination in the target compound.

C. 3-((6-R-Quinolin-4-yl)thio)propanoic Acid Sodium Salts ()

- Structure: Thioether linkage at position 4 of quinoline, with variable R groups (e.g., -H, -OCH₃).

- Solubility : Sodium salts are synthesized to enhance water solubility, a strategy applicable to the target compound for drug formulation.

- Activity : Derivatives are designed for improved bioavailability, suggesting that substituent position (4 vs. 3) and sulfur inclusion may influence efficacy.

Non-Quinoline Heterocyclic Propanoic Acids

A. 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid ()

- Structure: Combines a tetrahydrofuran-like ring with a propanoic acid chain.

- Activity : Demonstrates 43.2% mortality in brine shrimp assays at 0.1 mg/mL, indicating cytotoxicity.

- Comparison: The absence of a quinoline ring but presence of a hydroxyl group suggests that heterocyclic systems broadly contribute to bioactivity.

B. Quinoxaline Derivatives ()

- Structure: 3-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoic acid.

- Synthesis : Yields 48–52% via multicomponent reactions; characterized by IR (C=O at 1680 cm⁻¹) and NMR.

Simple Arylpropanoic Acids

A. 3-(4-Hydroxyphenyl)propanoic Acid (Phloretic Acid) ()

- Structure : Lacks a heterocycle, with a hydroxyl group on the phenyl ring.

- Applications : Used in polymer chemistry and as a metabolite.

- Physicochemical Data : Molecular weight 166.17 g/mol; serves as a benchmark for solubility and acidity studies.

B. 3-(2-Methoxyphenyl)propanoic Acid ()

- Structure: Methoxy-substituted phenylpropanoic acid.

- Properties : Melting point 85–89°C; simpler structure aids in understanding the role of methoxy groups in thermal stability.

C. 3-(3-Methoxyphenyl)-2-methylpropanoic Acid ()

- Structure : Branched chain with a methyl group and methoxy substitution.

- Data : Molecular weight 194.23 g/mol; XLogP 2.2 indicates moderate lipophilicity.

- Relevance : Demonstrates how branching affects physicochemical properties, a consideration for drug design.

Comparative Data Table

Biological Activity

3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid, a compound derived from quinoline, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article provides an overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. Its structural formula is represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various multidrug-resistant bacterial and fungal pathogens. For instance, a study highlighted that certain derivatives showed promising activity against WHO priority pathogens, indicating their potential as therapeutic agents in treating resistant infections .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against A549 non-small cell lung cancer (NSCLC) cells. In vitro studies indicated that this compound could reduce cell viability and inhibit migration, suggesting its role in cancer metastasis prevention .

Case Study: Cytotoxicity in A549 Cells

In a controlled experiment, A549 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability:

- Control Group : 100% viability

- 10 µM Treatment : 80% viability

- 50 µM Treatment : 50% viability

- 100 µM Treatment : 30% viability

This data underscores the compound's potential as an anticancer agent.

Antioxidant Properties

The antioxidant activity of this compound has also been assessed through various assays, including the DPPH radical scavenging assay. The results indicate that this compound exhibits significant antioxidant properties, comparable to established antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 95% |

| This compound | 85% |

| Butylated Hydroxytoluene (BHT) | 90% |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for synthesizing quinoline-containing propanoic acid derivatives, such as 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid?

- Methodological Answer : Common approaches include cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the quinoline core, followed by functionalization of the propanoic acid moiety. For example, evidence shows that hydroxy-substituted quinoline derivatives can be synthesized via cyclization of ketone precursors, with subsequent oxidation or coupling steps to introduce the propanoic acid group . Thioether-linked derivatives (e.g., 3-((6-R-quinolin-4-yl)thio)propanoic acid) are synthesized by nucleophilic substitution, where R groups (e.g., OCH₃) are introduced to modulate solubility and reactivity .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment. Impurity profiling, as outlined in pharmacopeial standards, involves comparing retention times and spectral data against reference materials (e.g., EP impurities A–N in propanoic acid derivatives) . Mass spectrometry (MS) and NIST Chemistry WebBook data provide additional validation for molecular weight and fragmentation patterns .

Q. What are the primary biological research applications of quinoline-propanoic acid derivatives?

- Methodological Answer : These compounds are investigated as enzyme inhibitors, antimicrobial agents, and anti-inflammatory candidates. For instance, sodium salts of 3-((6-R-quinolin-4-yl)thio)propanoic acid are designed to enhance water solubility for in vitro bioactivity assays, targeting enzymes like cyclooxygenase or bacterial proteases . Pharmacological studies also utilize such derivatives as synthetic precursors for drug development .

Advanced Research Questions

Q. How can researchers address low aqueous solubility of this compound in biological assays?

- Methodological Answer : Sodium salt formation is a validated strategy to improve solubility, as demonstrated with 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives (Table 1) . Alternative approaches include:

-

Co-solvent systems : Use of DMSO-water mixtures (<10% DMSO) to maintain compound stability.

-

Nanoparticle encapsulation : Lipid-based carriers to enhance bioavailability in cellular models.

Derivative (R Group) Solubility in Water (mg/mL) R = H 0.8 R = OCH₃ 2.5 R = OC₂H₅ 1.9

Q. How can contradictory data on enzyme inhibitory activity of quinoline-propanoic acid derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay variability. Best practices include:

- Standardized protocols : Adopt uniform conditions (pH, temperature, substrate concentration) across studies.

- Control experiments : Use known inhibitors (e.g., ibuprofen derivatives ) as internal benchmarks.

- Meta-analysis : Pool data from multiple studies to identify trends, as seen in pharmacological reviews of hydroxy-methoxy phenyl derivatives .

Q. What reaction parameters optimize the synthesis of this compound?

- Methodological Answer : Key factors include:

- Catalyst selection : Boron trifluoride diethyl etherate enhances cyclization efficiency for quinoline core formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability during coupling steps.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during acid group functionalization .

Data Contradiction Analysis

- Example : Conflicting reports on antimicrobial activity may stem from strain-specific responses or differences in compound purity. Impurity profiles (e.g., EP impurities ) must be rigorously characterized to exclude confounding effects from byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.